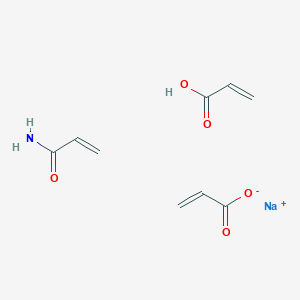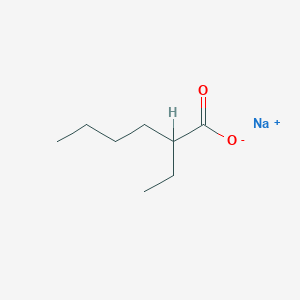
Stearyl glycyrrhetinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Stearyl glycyrrhetinate is a fatty acid ester derived from glycyrrhetinic acid, which is itself a derivative of glycyrrhizic acid found in the roots of the licorice plant, Glycyrrhiza glabra . This compound is known for its excellent oil solubility, making it a valuable ingredient in various cosmetic and pharmaceutical formulations .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of stearyl glycyrrhetinate typically involves the esterification of glycyrrhetinic acid with stearyl alcohol. One common method includes the following steps :
-
Reaction of Glycyrrhetinic Acid with p-Toluenesulfonyl Chloride
Reagents: Glycyrrhetinic acid, p-toluenesulfonyl chloride, triethylamine.
Conditions: The reaction is carried out in ethyl acetate at room temperature (25°C) for 2 hours, resulting in the formation of a white solid.
-
Esterification with Stearyl Alcohol
Reagents: The white solid from the previous step, stearyl alcohol, potassium carbonate.
Conditions: The reaction mixture is heated in dimethylformamide (DMF) at 70°C for 5 hours. The product is then extracted with ethyl acetate and dried to obtain this compound with a high yield (up to 95%).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. The process involves the use of automated reactors and continuous extraction systems to ensure high yield and purity while minimizing production costs .
Analyse Chemischer Reaktionen
Types of Reactions
Stearyl glycyrrhetinate undergoes various chemical reactions, including:
Esterification: As described in the preparation methods, esterification is a key reaction in the synthesis of this compound.
Hydrolysis: This compound can be hydrolyzed back to glycyrrhetinic acid and stearyl alcohol under acidic or basic conditions.
Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less documented, its parent compound, glycyrrhetinic acid, can undergo such reactions, suggesting similar potential for this compound.
Common Reagents and Conditions
- p-Toluenesulfonyl chloride, triethylamine, stearyl alcohol, potassium carbonate, DMF.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Esterification: this compound.
Hydrolysis: Glycyrrhetinic acid and stearyl alcohol.
Wissenschaftliche Forschungsanwendungen
Stearyl glycyrrhetinate has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry :
Cosmetic Industry: Used in creams, lotions, sun care, and after-sun care products for its anti-inflammatory and soothing properties.
Pharmaceutical Industry: Incorporated into formulations for its anti-inflammatory, antibacterial, and skin-conditioning effects.
Drug Delivery Systems: Utilized in the preparation of solid lipid nanoparticles for targeted drug delivery.
Dermatology: Effective in the treatment of facial seborrheic dermatitis and other inflammatory skin conditions.
Wirkmechanismus
Stearyl glycyrrhetinate exerts its effects through several mechanisms :
Anti-Inflammatory Action: It inhibits the production of pro-inflammatory cytokines such as interleukin-1α, interleukin-1β, interleukin-6, interleukin-8, and tumor necrosis factor-α.
Antibacterial Properties: It disrupts the cell membranes of bacteria, leading to their death.
Skin Conditioning: It enhances the appearance of dry or damaged skin by reducing flaking and restoring suppleness.
Vergleich Mit ähnlichen Verbindungen
Stearyl glycyrrhetinate is often compared with other glycyrrhetinic acid derivatives and esters :
Glycyrrhetinic Acid: The parent compound, known for its anti-inflammatory and skin-soothing properties.
Glycyrrhizic Acid: A conjugate of glycyrrhetinic acid and glucuronic acid, used for its anti-inflammatory and antiviral effects.
Potassium Glycyrrhetinate: A salt of glycyrrhetinic acid, used in similar applications for its anti-inflammatory properties.
Sodium Succinoyl Glycyrrhetinate: Another derivative with enhanced solubility and similar therapeutic effects.
This compound stands out due to its high oil solubility, making it particularly effective in formulations for oily skin and its ability to penetrate lipid-rich environments .
Eigenschaften
CAS-Nummer |
34348-57-7 |
|---|---|
Molekularformel |
C15H11NO2 |
Molekulargewicht |
237.25 g/mol |
IUPAC-Name |
2-nitrospiro[cyclopropane-1,9'-fluorene] |
InChI |
InChI=1S/C15H11NO2/c17-16(18)14-9-15(14)12-7-3-1-5-10(12)11-6-2-4-8-13(11)15/h1-8,14H,9H2 |
InChI-Schlüssel |
UQJXUNBFXGVJRB-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C1(CCC2(CCC3(C(=CC(=O)C4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C)C)C |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)[C@]1(CC[C@@]2(CC[C@@]3(C(=CC(=O)[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@@H]2C1)C)C)C |
Kanonische SMILES |
C1C(C12C3=CC=CC=C3C4=CC=CC=C24)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


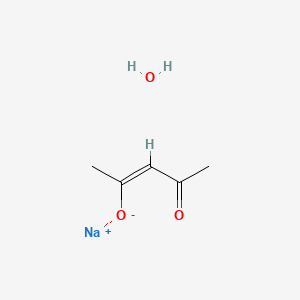
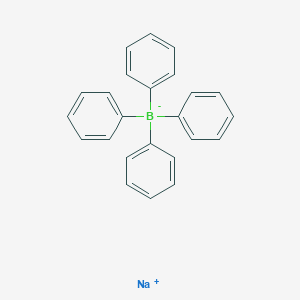
![Dimethylsilyloxy-[dimethylsilyloxy(dimethyl)silyl]oxy-dimethylsilane](/img/structure/B7802602.png)



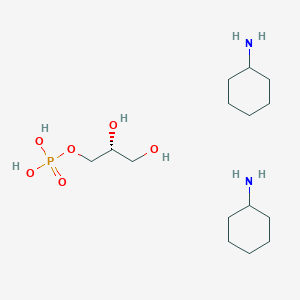
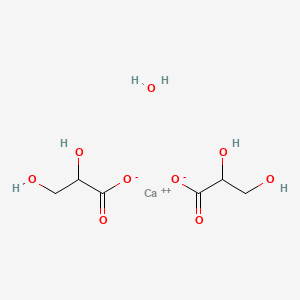
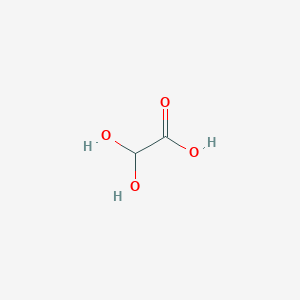

![2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one;hydrate](/img/structure/B7802661.png)
![tetralithium;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] dioxidophosphinothioyl phosphate](/img/structure/B7802671.png)
